(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
(1S,3S)-1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGZPJQDYMQKT-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC2=CC=CC=C2C(N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1CC2=CC=CC=C2[C@@H](N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of allyl bromide and a suitable amine precursor in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor technology to optimize reaction conditions and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydroisoquinolines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- HepG2 Cells : Exhibited an IC50 value of 2.57 µM, indicating potent activity against liver cancer cells .
- MDA-MB-231 Cells : Showed significant cytotoxicity, suggesting its potential in breast cancer treatment .
Neuroprotective Effects
This compound has been studied for its neuroprotective properties. It may offer therapeutic benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis . The structural similarity to other isoquinoline derivatives suggests it could interact with neurotransmitter systems.
Pesticide Intermediates
(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline is utilized as a fine chemical intermediate in the synthesis of various pesticides. Its unique structure allows for the development of novel agrochemicals that can enhance crop protection while minimizing environmental impact .
Antifungal Agents
The compound has also been explored as a precursor for antifungal agents. Its ability to inhibit fungal growth can be harnessed to develop effective treatments for crop diseases caused by fungi .
Polyphenol-Containing Nanoparticles
Research indicates that (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline can be integrated into polyphenol-containing nanoparticles. These nanoparticles exhibit remarkable properties for biomedical applications:
- Drug Delivery : The nanoparticles can facilitate targeted delivery of drugs to specific tissues or cells .
- Bioimaging : They can be used in imaging techniques to visualize biological processes in real-time .
- Theranostics : The combination of therapeutic and diagnostic capabilities makes these nanoparticles suitable for cancer theranostics .
Case Studies
Mechanism of Action
The mechanism of action of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Features
Table 1: Structural Comparison of Selected TIQ Derivatives
Key Observations:
- Substituent Diversity : The diallyl-TIQ lacks electron-withdrawing groups (e.g., carboxylates in ) but offers unsaturated bonds for reactivity.
- Stereochemistry: The (1S,3S) configuration is critical for chiral recognition in catalysis and biological targeting, as seen in organocatalysts () and antifungal agents ().
Biological Activity
(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline (DAIT) is a chiral organic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DAIT, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
DAIT is characterized by two allyl groups attached to the nitrogen and carbon atoms of the tetrahydroisoquinoline ring system. Its molecular formula is with a CAS number of 1391440-71-3. The stereochemistry defined by the (1S,3S) configuration plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.32 g/mol |
| CAS Number | 1391440-71-3 |
| Solubility | Soluble in organic solvents |
The biological activity of DAIT is attributed to its ability to interact with various molecular targets within biological systems. Research indicates that DAIT may act as an enzyme inhibitor and modulate receptor activity.
Enzyme Inhibition
DAIT has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on enzymes related to neurotransmitter metabolism, which could have implications for neurological disorders.
Receptor Modulation
The compound may also interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission and neuroprotection.
Antioxidant Activity
DAIT has demonstrated significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Neuroprotective Effects
Studies have indicated that DAIT can provide neuroprotection against excitotoxicity and ischemic injury. Its mechanism involves the modulation of inflammatory pathways and reduction of neuronal apoptosis.
Potential Therapeutic Applications
Given its biological activities, DAIT is being explored for various therapeutic applications:
- Neurodegenerative Disorders : Its neuroprotective effects suggest potential use in conditions like Alzheimer's disease.
- Pain Management : Investigations into its analgesic properties are ongoing.
- Cancer Research : Preliminary studies indicate that DAIT may exhibit cytotoxic effects on certain cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the biological activity of DAIT and its analogs:
- Chloride Transport Modulation : A study identified derivatives of tetrahydroisoquinoline that increased chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. Though not directly involving DAIT, it highlights the potential for similar compounds in therapeutic applications against cystic fibrosis .
- Neuroprotective Studies : Research has shown that DAIT can reduce neuronal damage in animal models of ischemia. The compound was administered post-injury and demonstrated a significant reduction in infarct size .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrahydroisoquinoline derivatives have revealed that modifications at specific positions can enhance biological activity. This underscores the importance of stereochemistry in determining pharmacological effects .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
